molecular formula C11H15BrClNO2S B1378560 2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride CAS No. 1864062-41-8

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride

Cat. No.: B1378560
CAS No.: 1864062-41-8
M. Wt: 340.66 g/mol
InChI Key: KYGZWXSQVIQATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClNO2S and its molecular weight is 340.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Pyrrolidine Derivatives

Pyrrolidine derivatives, including those related to 2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride, have been extensively studied for their potential in various chemical and pharmaceutical applications. These studies include the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization, offering a pathway to both aromatic and saturated five-membered heterocyclic compounds. This methodology is notable for its efficiency and the convenience of accessing a wide range of heterocyclic compounds (Benetti et al., 2002).

Advanced Polymer Synthesis

The chemical structure of this compound suggests its utility in the synthesis of advanced polymeric materials. Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties, for example, demonstrates the role of similar sulfonyl and pyrrolidine structures in creating polymers with exceptional thermal stability, mechanical strength, and low dielectric constants. Such materials are of significant interest for their potential applications in electronics, aerospace, and as materials resistant to harsh environmental conditions (Liu et al., 2013).

Antimicrobial Activities

Compounds structurally related to this compound have been investigated for their antimicrobial properties. The synthesis of new heterocycles based on pyrazole moieties, for instance, has led to the discovery of compounds with potential antimicrobial activities. These findings are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (El‐Emary et al., 2002).

Organic Synthesis and Catalysis

The structure of this compound lends itself to applications in organic synthesis and catalysis. Research into the synthesis of tetrahydropyridine derivatives through reactions involving 1,6-enynes and sulfur dioxide showcases the potential of pyrrolidine derivatives in facilitating radical reactions and cyclization processes. These findings contribute to the broader understanding of pyrrolidine's role in synthetic organic chemistry (An & Wu, 2017).

Antioxidant and Anticholinergic Activities

Pyrrolidine derivatives, including those related to this compound, have been synthesized and evaluated for their biological activities. Studies report the synthesis of bromophenol derivatives showing significant antioxidant and anticholinergic activities. These activities are indicative of the potential therapeutic applications of these compounds, including their use in treating neurodegenerative diseases and as protective agents against oxidative stress (Rezai et al., 2018).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. The mechanism of action for “2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride” is not provided in the search results .

Safety and Hazards

The safety and hazards associated with a compound are crucial for handling and usage. Unfortunately, the specific safety and hazards information for “2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride” is not provided in the search results .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylmethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S.ClH/c12-9-3-5-11(6-4-9)16(14,15)8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGZWXSQVIQATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864062-41-8
Record name Pyrrolidine, 2-[[(4-bromophenyl)sulfonyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864062-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 2
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 3
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 4
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 5
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 6
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.